molecular formula C13H20O B12594547 Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) CAS No. 607405-70-9

Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)

Cat. No.: B12594547
CAS No.: 607405-70-9
M. Wt: 192.30 g/mol
InChI Key: LQAHHCHXCFYSQK-NQBHXWOUSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) (hereafter referred to as the target compound) is a norbornene-derived bicyclic monoterpene alcohol with a stereochemically complex structure. Its core bicyclo[2.2.1]heptene framework is functionalized with methyl, propenyl, and hydroxyl groups, positioning it as a versatile intermediate in organic synthesis and pharmaceutical research . This article compares its structural, physicochemical, and functional attributes with analogous bicyclo[2.2.1]heptene derivatives, emphasizing substituent effects and applications.

Properties

CAS No.

607405-70-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(1S,2R,4R)-1,7,7-trimethyl-5-prop-2-enylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C13H20O/c1-5-6-9-8-13(4)11(14)7-10(9)12(13,2)3/h5,8,10-11,14H,1,6-7H2,2-4H3/t10-,11-,13-/m1/s1

InChI Key

LQAHHCHXCFYSQK-NQBHXWOUSA-N

Isomeric SMILES

C[C@]12C=C([C@H](C1(C)C)C[C@H]2O)CC=C

Canonical SMILES

CC1(C2CC(C1(C=C2CC=C)C)O)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

One of the most common methods for synthesizing bicyclo[2.2.1]hept-5-en-2-ol involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile such as ethylene or other alkenes. This reaction forms the bicyclic structure characteristic of the compound.

Reaction Conditions:

  • Solvent : Tetrahydrofuran (THF) is commonly used.
  • Catalysts : Borane (BH₃) is often employed for hydroboration steps following the Diels-Alder reaction to introduce the hydroxyl group.

Hydroboration-Oxidation

Following the Diels-Alder reaction, hydroboration-oxidation can be performed to add a hydroxyl group at the desired position:

  • Hydroboration : The alkene formed from the Diels-Alder reaction is treated with borane in THF to form an organoborane intermediate.

  • Oxidation : This intermediate is subsequently oxidized using hydrogen peroxide (H₂O₂) in basic conditions (NaOH) to yield bicyclo[2.2.1]hept-5-en-2-ol.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted techniques that enhance the efficiency of the Diels-Alder reaction:

  • This method allows for rapid heating and improved yields while minimizing side reactions.
  • The reaction typically results in a mixture of endo and exo isomers, which can be separated by subsequent purification techniques such as chromatography.

Industrial Production Methods

In industrial settings, large-scale production of bicyclo[2.2.1]hept-5-en-2-ol often employs continuous flow reactors that enhance efficiency and yield:

  • Continuous flow systems allow for better control over reaction conditions and can significantly reduce production times.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for bicyclo[2.2.1]hept-5-en-2-ol:

Method Advantages Disadvantages
Diels-Alder Reaction High selectivity; well-established method Requires careful control of conditions
Hydroboration-Oxidation Effective introduction of hydroxyl group Multi-step process; potential for side reactions
Microwave-Assisted Synthesis Faster reactions; higher yields Equipment cost; requires specific setups
Continuous Flow Reactors Enhanced efficiency; better scalability Initial setup complexity; investment costs

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In the industrial sector, the compound is used in the production of polymers and other materials due to its unique structural properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Comparison with Similar Compounds

Structural Analogues

The bicyclo[2.2.1]heptene scaffold is highly modular, with variations in substituents and stereochemistry significantly altering properties. Key structural analogs include:

Compound Name Substituents/Functional Groups Stereochemistry Key Applications/Properties Reference
Target Compound 1,7,7-trimethyl, 5-(2-propenyl), -OH (1S,2R,4R) Intermediate in fine chemical synthesis
Bicyclo[2.2.1]hept-5-en-2-ol, 3-amino- (9CI) 3-amino, -OH (1R,2R,3S,4S) Potential bioactive intermediate
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-(2-propenyl)- (9CI) 2-(2-propenyl), -CN (1R,2R,4R) High reactivity in cycloaddition reactions
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (9CI) tert-butoxycarbonyl (Boc)-amino, -COOH (1S,2R,3S,4R) Pharmaceutical intermediate
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, benzoate (9CI) 1,7,7-trimethyl, benzoate ester (1R,2S,4R) Ester derivatives for polymer applications

Key Observations :

  • Functional Group Influence: The propenyl group in the target compound enhances electrophilic reactivity compared to esters (e.g., benzoate in ) or amines (e.g., 3-amino derivative in ).
  • Stereochemical Sensitivity: The (1S,2R,4R) configuration distinguishes the target compound from analogs like the (1R,2R,3S,4S)-amino alcohol , which may exhibit divergent biological activity or crystallographic behavior.

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

  • Hydroxyl vs.
  • Thermal Stability : Methyl and propenyl substituents likely enhance thermal stability relative to nitro or carboxylate-functionalized derivatives (e.g., ).

Biological Activity

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that Bicyclo[2.2.1]hept-5-en-2-ol and its derivatives may exhibit anti-inflammatory and analgesic properties. These effects are thought to be mediated through interaction with specific biological targets, although the exact mechanisms remain under investigation.

Potential Applications in Medicinal Chemistry

The unique structure of Bicyclo[2.2.1]hept-5-en-2-ol, characterized by its bicyclic framework and functional groups, suggests potential interactions with various biological targets. This structural similarity to other bioactive compounds has led researchers to explore its applications in medicinal chemistry.

Interaction with Biological Systems

Studies focusing on the reactivity of Bicyclo[2.2.1]hept-5-en-2-ol with biological systems have revealed interesting findings:

  • Enzyme Interactions : The compound may interact with certain enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : Its structure suggests possible binding to specific receptors, which could explain some of its biological effects.

Pharmacological Research

While specific pharmacological profiles for Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI) are still under investigation, research on similar compounds provides some insights:

PropertyObservation
Anti-inflammatory activityModerate
Analgesic effectsPotential
Enzyme inhibitionUnder investigation
Receptor binding affinityTo be determined

Case Study: Structural Analogues

A study on structurally similar bicyclic compounds revealed potential antimicrobial and anticancer properties. While this study did not specifically focus on Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI), it suggests avenues for further research on this compound.

Research Gaps and Future Directions

The biological activity of Bicyclo[2.2.1]hept-5-en-2-ol and its derivatives is an active area of research with several knowledge gaps:

  • Specific Mechanisms : Further studies are needed to elucidate the exact mechanisms of action for its observed biological effects.
  • Structure-Activity Relationships : More research is required to understand how structural modifications affect its biological activity.
  • In Vivo Studies : Additional in vivo experiments are necessary to validate the observed in vitro effects and assess potential therapeutic applications.

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